molecular formula C19H18F2N4O4 B13363679 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13363679
M. Wt: 404.4 g/mol
InChI Key: BLQCOBHDNZOJRQ-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with difluoromethoxy and dimethoxyphenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves multiple steps, typically starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and substituted phenyl groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole ring structure but differs in the substitution pattern, which can lead to different chemical and biological properties.

    3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole:

    4-(Difluoromethoxy)phenyl isothiocyanate: This compound contains a difluoromethoxyphenyl group but differs in its functional group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C19H18F2N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H18F2N4O4/c1-11-22-17(18(26)23-15-9-8-14(27-2)10-16(15)28-3)24-25(11)12-4-6-13(7-5-12)29-19(20)21/h4-10,19H,1-3H3,(H,23,26)

InChI Key

BLQCOBHDNZOJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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